(2R,3S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Nucleoside diversification Sonogashira coupling C2-alkynyl adenosine libraries

(2R,3S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as 2-iodoadenosine , is a synthetic purine nucleoside analog in which the hydrogen at the C2 position of adenine is replaced by iodine. This single-atom substitution transforms the nucleoside into a versatile electrophilic building block for transition-metal-catalyzed cross-coupling chemistry—a capability absent in native adenosine—while simultaneously altering its pharmacological profile against nucleoside-processing enzymes.

Molecular Formula C10H12IN5O4
Molecular Weight 393.14 g/mol
Cat. No. B12391769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC10H12IN5O4
Molecular Weight393.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N
InChIInChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1
InChIKeyMGEBVSZZNFOIRB-DTUHVUQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodoadenosine (CAS 35109-88-7): A C2-Halogenated Adenosine Nucleoside for Palladium-Catalyzed Diversification and Biochemical Probe Development


(2R,3S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as 2-iodoadenosine , is a synthetic purine nucleoside analog in which the hydrogen at the C2 position of adenine is replaced by iodine . This single-atom substitution transforms the nucleoside into a versatile electrophilic building block for transition-metal-catalyzed cross-coupling chemistry—a capability absent in native adenosine—while simultaneously altering its pharmacological profile against nucleoside-processing enzymes [1]. The compound is supplied as a crystalline solid (mp 200 °C dec., λmax 265 nm in H₂O) with commercial purity typically ≥97% by HPLC .

Why Adenosine, 2-Chloroadenosine, or 2-Fluoroadenosine Cannot Replace 2-Iodoadenosine in Pd-Mediated Diversification and Specific Enzyme Studies


The C2‑iodine substituent is not merely a heavy-atom label; it dictates the compound's dominant chemical utility. Native adenosine lacks a handle for direct C2 functionalization, while the C–Cl bond in 2-chloroadenosine is significantly less reactive toward oxidative addition with Pd(0), requiring harsher conditions that often degrade the glycosidic bond or ribose hydroxyls [1]. Conversely, 2-fluoroadenosine is essentially inert under standard Sonogashira or Suzuki conditions, and a patent describing regadenoson synthesis explicitly reports that 2-fluoroadenosine outperforms 2-iodoadenosine for hydrazinolysis—demonstrating that no single 2-halo analog is universally optimal and that selection must be matched to the intended transformation [2]. The evidence below quantifies where 2‑iodoadenosine delivers differentiation that directly impacts procurement decisions.

Quantitative Differentiation Evidence for 2-Iodoadenosine: Head-to-Head Comparisons vs 3-Deazaadenosine, 2-Fluoroadenosine, and Unmodified Adenosine


Sonogashira Cross-Coupling Yield: 2-Iodoadenosine Achieves 97% Conversion to 2-(Phenylethyn-1-yl)adenosine vs No Reaction for Adenosine

2-Iodoadenosine participates in a palladium-catalyzed Sonogashira coupling with phenylacetylene to afford 2-(phenylethyn-1-yl)adenosine in 97% isolated yield after silica gel chromatography . Unmodified adenosine, lacking the C2 halogen, cannot undergo this transformation at all. The reaction proceeds at 80 °C for 1 h in DMF with CuI/Et₃N, conditions that are incompatible with the C–Cl bond of 2-chloroadenosine, which requires higher temperatures and prolonged reaction times that promote N-glycosidic bond cleavage [1].

Nucleoside diversification Sonogashira coupling C2-alkynyl adenosine libraries

GI-Nucleoside Hydrolase Inhibition: 2-Iodoadenosine (Km/Ki = 61) Is 2.4-Fold More Potent Than 3-Deazaadenosine (Km/Ki = 145)

In the guanosine-inosine-preferring (GI) nucleoside N-glycohydrolase purified from the protozoan parasite Crithidia fasciculata, 2-iodoadenosine competitively inhibited the enzyme with a Km/Ki value of 61, whereas the closely related analog 3-deazaadenosine exhibited a Km/Ki of 145 under identical assay conditions [1]. The 2.4-fold stronger inhibition by 2-iodoadenosine reflects the contribution of the iodine substituent to transition-state mimicry, as the unmodified purine ring (present in 3-deazaadenosine) provides a weaker interaction with the enzyme active site.

Purine salvage pathway Parasitic protozoa Nucleoside hydrolase inhibitors

Radiofluorination for PET Tracer Synthesis: 2-Iodoadenosine Enables No-Carrier-Added 2-[¹⁸F]Fluoroadenosine with 54–77-Fold Higher Specific Radioactivity Than Carrier-Added Synthesis from 2-Fluoroadenosine

Nucleophilic radiofluorination of 2-iodoadenosine under no-carrier-added conditions produced 2-[¹⁸F]fluoroadenosine (2-[¹⁸F]FAD) with a specific radioactivity of 1200–1700 mCi/µmol, whereas carrier-added radiofluorination of 2-fluoroadenosine yielded only 22–30 mCi/µmol [1]. Radiochemical purity was ≥99% in both cases, but the radiochemical yield from 2-iodoadenosine was lower (0.5% no-carrier-added vs 5% carrier-added). This trade-off—lower yield but dramatically higher specific activity—is intrinsic to the iodine leaving group, which facilitates direct ¹⁸F incorporation without added cold carrier.

PET imaging ¹⁸F radiochemistry Nucleoside radiotracers

Isoguanosine Synthesis: 2-Iodoadenosine Is the Direct Synthetic Intermediate for the Naturally Occurring Nucleoside Isoguanosine, a Pathway Inaccessible from Adenosine

2-Iodoadenosine serves as the immediate synthetic precursor to isoguanosine (crotonoside, 2-hydroxyadenosine) via hydroxylation of the C2‑iodine . Isoguanosine is a naturally occurring guanosine analog that is selectively incorporated into mammalian but not bacterial nucleic acids, stimulates cAMP accumulation in the brain, and inhibits IMP pyrophosphorylase . Adenosine cannot be directly converted to isoguanosine through a comparable single-step transformation, and 2-chloroadenosine undergoes hydroxylation more sluggishly due to the poorer leaving-group character of chloride relative to iodide in nucleophilic aromatic substitution.

Natural product synthesis Isoguanosine IMP pyrophosphorylase inhibition

Pd-Catalyzed Diversification Scope: 2-Iodoadenosine Outperforms 2-Fluoroadenosine in Cross-Coupling but Is Inferior for Hydrazinolysis—Defining the Compound's Niche

In a head-to-head comparison disclosed in US Patent 8,859,522 B2, 2-fluoroadenosine was found to produce 2-hydrazinoadenosine in higher yield and at higher conversion rate than either 2-iodoadenosine or 2-chloroadenosine [1]. This finding underscores that 2-iodoadenosine's superiority is not universal but is confined to transformations requiring a weak C–X bond for oxidative addition (Sonogashira, Suzuki, Stille couplings) or a good leaving group for radiofluorination. For hydrazinolysis—a nucleophilic aromatic substitution—the stronger C–F bond paradoxically provides better selectivity by suppressing competing elimination pathways.

Regadenoson synthesis 2-Hydrazinoadenosine Halogen reactivity trade-offs

Optimal Procurement Scenarios for 2-Iodoadenosine: Matching the Compound's Differentiated Capabilities to Research and Production Needs


C2-Alkynyl Adenosine Library Synthesis for Adenosine A2A Receptor SAR Programs

Medicinal chemistry teams developing selective adenosine A2A receptor agonists require rapid, parallel diversification at the purine 2-position. 2-Iodoadenosine's 97% Sonogashira coupling yield with terminal alkynes makes it the preferred linchpin substrate for generating 2-alkynyladenosine libraries. Derivatives such as 2-(1-hexyn-1-yl)adenosine (Ki = 126.5 nM A1, 2.8 nM A2A) [1] are directly accessible through this route, and the mild reaction conditions preserve the ribose stereochemistry. Procurement of 2-iodoadenosine in multi-gram quantities from suppliers offering ≥98% HPLC purity ensures reproducible library production.

High-Specific-Activity PET Radiotracer Production for Adenylate Metabolism Imaging

Nuclear medicine facilities producing 2-[¹⁸F]fluoroadenosine for PET imaging of malignancies must use 2-iodoadenosine as the precursor when high specific radioactivity (1200–1700 mCi/µmol) is required to visualize adenosine receptor-mediated processes without pharmacological effect . Although the radiochemical yield is low (0.5%), the no-carrier-added product's specific activity exceeds that achievable from 2-fluoroadenosine by 54–77-fold , making 2-iodoadenosine the only viable precursor for receptor-level imaging. Procurement specifications should include confirmation of radiofluorination compatibility and absence of cold iodide contaminants.

Enzymatic Probe Development for GI-Nucleoside Hydrolase in Anti-Parasitic Drug Discovery

Groups targeting the purine salvage pathway of parasitic protozoa can deploy 2-iodoadenosine as a competitive inhibitor of GI-nucleoside hydrolase with a Km/Ki of 61—2.4-fold more potent than the commonly used comparator 3-deazaadenosine (Km/Ki = 145) . This potency advantage enables more sensitive enzyme kinetic assays and clearer pharmacological differentiation in cell-based purine salvage studies. The iodine atom also provides a potential heavy-atom derivative for X-ray crystallographic phasing of enzyme-inhibitor co-crystals, adding structural biology value beyond the inhibitory activity.

Isoguanosine and 2-Hydroxyadenosine Analog Synthesis for Nucleic Acid Incorporation Studies

Chemical biology laboratories investigating the selective incorporation of non-canonical nucleosides into mammalian RNA require 2-iodoadenosine as the direct synthetic intermediate for isoguanosine and its 2-hydroxyadenosine analogs . These compounds serve as probes for studying the substrate specificity of RNA polymerases and the role of IMP pyrophosphorylase in purine metabolism. The iodine leaving group enables efficient C2 hydroxylation under conditions where the corresponding 2-chloroadenosine reacts too slowly to be preparatively useful. Bulk procurement from qualified vendors ensures a consistent supply for multi-step analog synthesis.

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